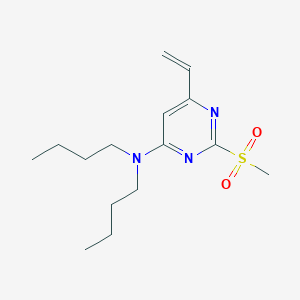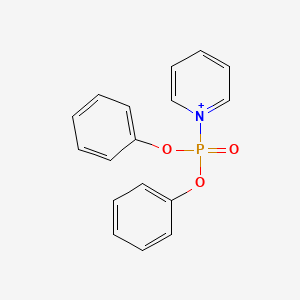
3,3,3-Trifluoropropyl hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoropropyl hydrazinecarboxylate is a chemical compound characterized by the presence of trifluoropropyl and hydrazinecarboxylate groups
Vorbereitungsmethoden
The synthesis of 3,3,3-Trifluoropropyl hydrazinecarboxylate typically involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent. One common method involves the refluxing of 3,3,3-trifluoropropyltrimethoxysilane to produce a highly hydrophobic mesoporous silica, TFP-MCM-41 . This method highlights the importance of reaction conditions such as temperature and solvent choice in achieving the desired product.
Analyse Chemischer Reaktionen
3,3,3-Trifluoropropyl hydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield trifluoropropyl carboxylic acids, while reduction reactions could produce trifluoropropyl amines .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoropropyl hydrazinecarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology, it is studied for its potential as a hydrophobic agent in various biochemical assays. In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs. Industrially, it is used in the production of hydrophobic coatings and materials .
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoropropyl hydrazinecarboxylate involves its interaction with molecular targets through hydrophobic and hydrogen bond interactions. These interactions facilitate the compound’s binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoropropyl hydrazinecarboxylate can be compared with other similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropylamine. While these compounds share the trifluoropropyl group, their chemical properties and applications differ. For instance, 3,3,3-trifluoropropyltrimethoxysilane is primarily used in the synthesis of hydrophobic silica, whereas 3,3,3-trifluoropropylamine is used in the production of pharmaceuticals .
Eigenschaften
CAS-Nummer |
821806-44-4 |
|---|---|
Molekularformel |
C4H7F3N2O2 |
Molekulargewicht |
172.11 g/mol |
IUPAC-Name |
3,3,3-trifluoropropyl N-aminocarbamate |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)1-2-11-3(10)9-8/h1-2,8H2,(H,9,10) |
InChI-Schlüssel |
DRIHMNWEVKXBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
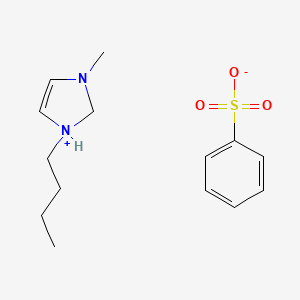
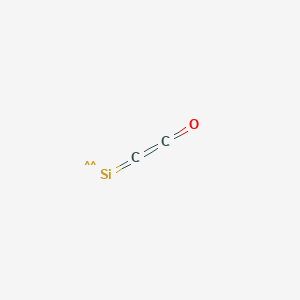
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
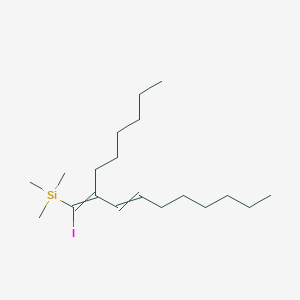
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
